molecular formula C9H11BrO3 B1179283 L-a-Glycerophosphorylinositole-Calcium salt (GPI-Ca) CAS No. 135821-52-2

L-a-Glycerophosphorylinositole-Calcium salt (GPI-Ca)

Cat. No.: B1179283
CAS No.: 135821-52-2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Glycerophosphorylinositole-Calcium salt typically involves the reaction of glycerophosphorylinositole with calcium ions under controlled conditions. The process may include the following steps:

    Preparation of Glycerophosphorylinositole: This involves the enzymatic or chemical hydrolysis of phosphatidylinositol to yield glycerophosphorylinositole.

    Formation of Calcium Salt: The glycerophosphorylinositole is then reacted with a calcium salt, such as calcium chloride, in an aqueous solution. The reaction is carried out at a controlled pH and temperature to ensure the formation of the desired calcium salt.

Industrial Production Methods

Industrial production of L-alpha-Glycerophosphorylinositole-Calcium salt may involve large-scale enzymatic hydrolysis of phosphatidylinositol followed by the addition of calcium chloride under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Glycerophosphorylinositole-Calcium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the inositol ring or the glycerol backbone.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the inositol ring or the glycerol backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated inositol derivatives, while reduction can produce dephosphorylated or partially reduced compounds.

Scientific Research Applications

L-alpha-Glycerophosphorylinositole-Calcium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex phosphoinositide derivatives.

    Biology: Studied for its role in cell signaling pathways and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects in diseases related to phosphoinositide metabolism.

    Industry: Utilized in the production of specialized biochemical reagents and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of L-alpha-Glycerophosphorylinositole-Calcium salt involves its interaction with specific molecular targets and pathways. It acts as a modulator of phosphoinositide signaling pathways, influencing processes such as cell proliferation, survival, and chemotaxis. The compound can activate or inhibit various enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Glycerophosphoinositol: A precursor to L-alpha-Glycerophosphorylinositole-Calcium salt, involved in similar biochemical processes.

    Phosphatidylinositol: A phospholipid that can be hydrolyzed to produce glycerophosphorylinositole.

    Inositol Phosphates: A group of compounds derived from inositol, involved in various signaling pathways.

Uniqueness

L-alpha-Glycerophosphorylinositole-Calcium salt is unique due to its calcium salt form, which enhances its stability and solubility. This makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

135821-52-2

Molecular Formula

C9H11BrO3

Molecular Weight

0

Origin of Product

United States

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